This compound can be derived from various natural sources, particularly plants in the family Asteraceae. It is often found in essential oils and extracts from plants such as Cinnamomum species. The classification of 2,3,4-trimethoxycinnamic acid falls under aromatic compounds due to its benzene-like structure and is categorized as a phenolic compound due to the presence of hydroxyl groups.
The synthesis of 2,3,4-trimethoxycinnamic acid can be achieved through several methods:
A typical synthesis might involve:
The molecular structure of 2,3,4-trimethoxycinnamic acid features:
2,3,4-Trimethoxycinnamic acid can participate in various chemical reactions:
The mechanism by which 2,3,4-trimethoxycinnamic acid exerts its biological effects involves:
Studies indicate that this compound displays mixed-type inhibition against acetylcholinesterase with IC₅₀ values indicating effective concentration ranges for biological activity .
2,3,4-Trimethoxycinnamic acid has various scientific applications:
Ongoing studies focus on synthesizing novel derivatives for enhanced biological activity against various diseases including cancer and neurodegenerative disorders .
2,3,4-Trimethoxycinnamic acid (2,3,4-TMCA) shares structural homology with 3,4,5-TMCA, a confirmed γ-aminobutyric acid (GABA) type A/benzodiazepine (BZ) receptor agonist. Research on 3,4,5-TMCA demonstrates potent anticonvulsant effects in maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models. Pretreatment with the GABAA/BZ receptor antagonist flumazenil completely abolishes these effects, confirming receptor-specific agonism [4]. While direct mechanistic studies on 2,3,4-TMCA are less extensive, its structural similarity—particularly the electron-rich trimethoxy aromatic system—suggests analogous GABAergic modulation. This scaffold facilitates interaction with the benzodiazepine binding site of the GABAA receptor complex, enhancing chloride ion influx and neuronal hyperpolarization. Such interactions are crucial for sedative, anxiolytic, and anticonvulsant activities observed in cinnamic acid derivatives [1] [4]. Positional isomerism significantly impacts bioactivity; for example, 3,4,5-TMCA exhibits antidepressant effects in forced swim tests (FST), whereas the 2,4,5-isomer does not, highlighting the importance of methoxy group orientation on the phenyl ring for target engagement [3].
Table 1: GABAergic Activity of Selected Cinnamic Acid Derivatives
Compound | Receptor Target | Observed Effect | Antagonism by Flumazenil | Key Structural Feature |
---|---|---|---|---|
3,4,5-TMCA | GABAA/BZ Receptor | Anticonvulsant (MES, PTZ models) | Yes | 3,4,5-Trimethoxy substitution |
2,3,4-TMCA (Putative) | GABAA/BZ Receptor | Predicted sedative/anticonvulsant activity | Not tested | 2,3,4-Trimethoxy substitution |
Caffeic Acid | α1A-Adrenoceptor | Reduced immobility (FST) | No | Catechol group |
2,3,4-TMCA disrupts cell-to-cell communication in Gram-negative bacteria by competitively inhibiting the TraR-3-oxo-C8-HSL (N-octanoyl-L-homoserine lactone) complex. This complex is essential for transcription of virulence genes in pathogens like Pseudomonas aeruginosa and Escherichia coli. The compound’s structural mimicry of native autoinducers allows it to bind TraR, a LuxR-type receptor protein, thereby preventing its activation. Molecular docking simulations reveal that the 2,3,4-trimethoxy phenyl group and the unsaturated carboxylic acid chain of 2,3,4-TMCA form hydrogen bonds and hydrophobic interactions within the TraR binding pocket, displacing 3-oxo-C8-HSL [6]. This interference suppresses the expression of virulence factors (e.g., elastase, pyocyanin) and biofilm matrix components (e.g., exopolysaccharides). Notably, the position of methoxy groups influences efficacy; 2,3,4-TMCA exhibits enhanced binding affinity compared to monosubstituted analogs due to increased hydrophobic surface area and optimal steric fit [6].
Building on its quorum-sensing inhibition, 2,3,4-TMCA impedes biofilm maturation by downregulating extracellular polymeric substance (EPS) production and altering bacterial adhesion kinetics. In P. aeruginosa, sub-MIC concentrations (≤256 µg/mL) of 2,3,4-TMCA reduce biofilm biomass by 40–60% by suppressing genes encoding polysaccharide synthesis (pslA, pelA) and surface adhesins (cupA, lecA). Additionally, the compound enhances biofilm susceptibility to conventional antibiotics (e.g., ciprofloxacin) by improving penetration through the disrupted EPS matrix. This synergy is attributed to 2,3,4-TMCA’s ability to interfere with cyclic-di-GMP signaling, a secondary messenger regulating the transition between planktonic and biofilm states. The trans-configuration of the propenoic acid side chain is critical for activity, as saturation or esterification diminishes efficacy [6].
Table 2: Anti-Biofilm Efficacy of 2,3,4-TMCA Against Gram-Negative Pathogens
Pathogen | Biofilm Reduction (%) | Key Molecular Targets | Synergy with Antibiotics |
---|---|---|---|
Pseudomonas aeruginosa | 62 ± 5% | pslA, pelA, cupA, lecA | Ciprofloxacin (FICI: 0.3) |
Escherichia coli | 48 ± 7% | csgA (curli fimbriae), bcsA (cellulose) | Tobramycin (FICI: 0.5) |
Klebsiella pneumoniae | 41 ± 4% | mrkA (type 3 fimbriae) | Ceftazidime (FICI: 0.4) |
FICI: Fractional Inhibitory Concentration Index (synergy defined as ≤0.5)
2,3,4-TMCA acts as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a rate-limiting enzyme in cholesterol biosynthesis. The compound’s carboxylate group forms ionic interactions with the lysine residue (Lys735) in the HMG-CoA binding site of the enzyme, mimicking the natural substrate’s carboxylate moiety. This interaction prevents NADPH-dependent reduction of HMG-CoA to mevalonate, reducing de novo cholesterol synthesis by up to 35% in hepatocyte cell lines at 50 µM [6]. Beyond HMG-CoA reductase, 2,3,4-TMCA modulates fatty acid oxidation pathways via AMP-activated protein kinase (AMPK) phosphorylation. Phosphorylated AMPK inactivates acetyl-CoA carboxylase (ACC), reducing malonyl-CoA levels and promoting mitochondrial β-oxidation. The trimethoxy phenyl group enhances membrane permeability and target binding affinity compared to unsubstituted cinnamic acid, while the E-isomer configuration ensures optimal alignment within the enzyme’s active site [5] [6].
2,3,4-TMCA attenuates vascular inflammation by suppressing tumor necrosis factor-alpha (TNF-α)-induced expression of adhesion molecules in endothelial cells. At 10–25 µM, it reduces intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) expression by 50–70% [6]. Mechanistically, 2,3,4-TMCA inhibits nuclear factor-kappa B (NF-κB) translocation by stabilizing the inhibitor IκBα. This prevents NF-κB binding to promoter regions of ICAM-1 and VCAM-1 genes. The 2,3,4-trimethoxy substitution pattern enhances this activity compared to 3,4,5-TMCA, likely due to improved cellular uptake and altered interaction kinetics with IκB kinases. Consequently, 2,3,4-TMCA reduces monocyte adhesion to activated endothelium, a critical step in atherogenesis [6].
Table 3: Regulation of Endothelial Adhesion Molecules by 2,3,4-TMCA
Target Molecule | Reduction in Expression | Mechanism | Functional Outcome |
---|---|---|---|
ICAM-1 | 70 ± 8% (at 25 µM) | Inhibition of NF-κB nuclear translocation | Reduced monocyte adhesion |
VCAM-1 | 58 ± 6% (at 25 µM) | Stabilization of cytosolic IκBα | Attenuated leukocyte rolling |
E-selectin | 45 ± 5% (at 25 µM) | Suppression of p38 MAPK phosphorylation | Diminished neutrophil binding |
Comprehensive Compound List
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1